physical and chemical properties of 3-Bromo-5-chlorobenzenesulfonyl chloride
physical and chemical properties of 3-Bromo-5-chlorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-chlorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern offers a scaffold for the development of novel molecular entities with diverse pharmacological activities. The presence of bromine, chlorine, and a reactive sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including sulfonamides and sulfonate esters. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 3-Bromo-5-chlorobenzenesulfonyl chloride, its synthesis, and its potential applications in drug discovery.
Molecular Structure and Identification
3-Bromo-5-chlorobenzenesulfonyl chloride is characterized by a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a sulfonyl chloride group at the 1-position.
| Identifier | Value |
| IUPAC Name | 3-Bromo-5-chlorobenzenesulfonyl chloride |
| CAS Number | 1049026-36-9[1][2][3] |
| Molecular Formula | C₆H₃BrCl₂O₂S[1] |
| Molecular Weight | 289.96 g/mol [1] |
| Canonical SMILES | C1=C(C=C(C=C1S(=O)(=O)Cl)Br)Cl |
| InChI Key | WAKUMWHMHLMVPK-UHFFFAOYSA-N |
Physicochemical Properties
Table of Predicted and Analogous Physical Properties:
| Property | Predicted/Analogous Value | Source/Basis |
| Appearance | White to off-white solid | General appearance of aryl sulfonyl chlorides |
| Melting Point | 30-33 °C (for 3-bromobenzenesulfonyl chloride) | |
| Boiling Point | 90-91 °C / 0.5 mmHg (for 3-bromobenzenesulfonyl chloride) | |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Acetone); Reacts with water and alcohols | General solubility of aryl sulfonyl chlorides |
| Density | ~1.7 g/mL | Based on related compounds[4] |
It is crucial for researchers to experimentally determine these properties for the pure substance. The compound is expected to be a solid at room temperature, given the melting point of the closely related 3-bromobenzenesulfonyl chloride. Its solubility in aprotic organic solvents facilitates its use in a variety of reaction conditions. However, its reactivity towards protic solvents like water and alcohols necessitates handling under anhydrous conditions.
Synthesis of 3-Bromo-5-chlorobenzenesulfonyl Chloride
The most plausible and widely applicable method for the synthesis of 3-Bromo-5-chlorobenzenesulfonyl chloride is the Sandmeyer reaction, starting from the readily available 3-bromo-5-chloroaniline. This multi-step synthesis involves the diazotization of the aniline followed by a chlorosulfonylation reaction.
Synthesis of the Precursor: 3-Bromo-5-chloroaniline
The starting material, 3-bromo-5-chloroaniline, can be synthesized from commercially available precursors. One common route involves the selective halogenation of an appropriate aniline derivative.
Proposed Synthesis via Sandmeyer Reaction
The conversion of 3-bromo-5-chloroaniline to the target sulfonyl chloride proceeds via a two-step, one-pot reaction.
Caption: Proposed synthetic workflow for 3-Bromo-5-chlorobenzenesulfonyl chloride.
Step-by-Step Experimental Protocol (General Procedure):
Materials:
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3-Bromo-5-chloroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Glacial Acetic Acid
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Sulfur Dioxide (SO₂) gas
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Copper(II) Chloride (CuCl₂)
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Ice
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Diethyl ether or Dichloromethane for extraction
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Diazotization:
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In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 3-bromo-5-chloroaniline in a mixture of concentrated HCl and water.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (positive test with starch-iodide paper).
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The resulting diazonium salt solution is kept cold and used immediately in the next step.
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-
Chlorosulfonylation:
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In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This should be done in a well-ventilated fume hood.
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Add a catalytic amount of copper(II) chloride to the sulfur dioxide solution.
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Slowly add the cold diazonium salt solution from the previous step to the sulfur dioxide/acetic acid mixture. Vigorous gas evolution (N₂) will be observed. The temperature should be carefully controlled.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
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Work-up and Purification:
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Pour the reaction mixture onto crushed ice.
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The crude 3-Bromo-5-chlorobenzenesulfonyl chloride may precipitate as a solid or an oil.
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Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude product can be further purified by recrystallization or column chromatography.
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Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 3-Bromo-5-chlorobenzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for reactions with nucleophiles.
Caption: Key reactions of 3-Bromo-5-chlorobenzenesulfonyl chloride.
Formation of Sulfonamides
The reaction of 3-Bromo-5-chlorobenzenesulfonyl chloride with primary or secondary amines in the presence of a base (like pyridine or triethylamine) yields the corresponding sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. The bromine and chlorine substituents on the aromatic ring of the resulting sulfonamides can be further functionalized to explore structure-activity relationships (SAR).
Formation of Sulfonate Esters
Reaction with alcohols or phenols affords sulfonate esters. These esters can be used as protecting groups or as intermediates in further synthetic transformations.
Cross-Coupling Reactions
The bromine atom on the aromatic ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at this position, further expanding the molecular diversity that can be achieved from this building block.
Significance in Drug Discovery
The presence of multiple reactive sites and halogen atoms makes 3-Bromo-5-chlorobenzenesulfonyl chloride a highly attractive starting material for the synthesis of compound libraries for high-throughput screening. The lipophilic nature of the halogen atoms can also enhance membrane permeability and binding affinity of the final drug candidates.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Bromo-5-chlorobenzenesulfonyl chloride are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show three aromatic protons, likely appearing as two doublets and a triplet, or as a more complex multiplet pattern due to the meta-substitution. The chemical shifts would be in the downfield region typical for aromatic protons, further shifted by the electron-withdrawing sulfonyl chloride, bromo, and chloro groups.
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¹³C NMR: The carbon NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the sulfonyl chloride group would be the most downfield.
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IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl chloride group, typically in the regions of 1375-1400 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric). Bands corresponding to C-Br and C-Cl stretching, as well as aromatic C-H and C=C stretching, would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 289.96 g/mol . The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and two chlorine atoms.
Safety and Handling
3-Bromo-5-chlorobenzenesulfonyl chloride, like other sulfonyl chlorides, is expected to be a corrosive and moisture-sensitive compound.
Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
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Avoid contact with water and other protic solvents, as it will hydrolyze to the corresponding sulfonic acid, releasing corrosive HCl gas.
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
3-Bromo-5-chlorobenzenesulfonyl chloride is a promising, albeit not extensively studied, reagent for organic synthesis and medicinal chemistry. Its trifunctional nature provides a versatile platform for the construction of a wide array of complex molecules. The synthetic route via the Sandmeyer reaction of 3-bromo-5-chloroaniline offers a reliable method for its preparation. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential in the development of novel therapeutics and other functional materials.
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